molecular formula C4H8FN B12279636 Azetidine, 3-fluoro-2-methyl-, (2S,3S)- CAS No. 2231664-74-5

Azetidine, 3-fluoro-2-methyl-, (2S,3S)-

Katalognummer: B12279636
CAS-Nummer: 2231664-74-5
Molekulargewicht: 89.11 g/mol
InChI-Schlüssel: UXEHOOOMCCXWNZ-IMJSIDKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azetidine, 3-fluoro-2-methyl-, (2S,3S)- is a four-membered nitrogen-containing heterocycle. This compound is a derivative of azetidine, characterized by the presence of a fluorine atom and a methyl group at specific positions on the ring. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the spatial arrangement of the substituents. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azetidine, 3-fluoro-2-methyl-, (2S,3S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the ring-closing reaction of a suitable amino alcohol or amino halide precursor. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of azetidines, including azetidine, 3-fluoro-2-methyl-, (2S,3S)-, may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Azetidine, 3-fluoro-2-methyl-, (2S,3S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines .

Wissenschaftliche Forschungsanwendungen

Azetidine, 3-fluoro-2-methyl-, (2S,3S)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of azetidine, 3-fluoro-2-methyl-, (2S,3S)- is primarily driven by its ring strain and the presence of the fluorine atom. The ring strain facilitates various chemical reactions, while the fluorine atom can influence the compound’s reactivity and interactions with other molecules. The compound may interact with specific molecular targets and pathways, depending on its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Azetidine, 3-fluoro-2-methyl-, (2S,3S)- is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

2231664-74-5

Molekularformel

C4H8FN

Molekulargewicht

89.11 g/mol

IUPAC-Name

(2S,3S)-3-fluoro-2-methylazetidine

InChI

InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4-/m0/s1

InChI-Schlüssel

UXEHOOOMCCXWNZ-IMJSIDKUSA-N

Isomerische SMILES

C[C@H]1[C@H](CN1)F

Kanonische SMILES

CC1C(CN1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.